5-Methylbenzo[c]isoxazole-3-carbaldehyde
Description
Significance of Fused Heterocycles in Contemporary Organic Chemistry
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of modern organic and medicinal chemistry. researchgate.net Their rigid, planar structures often allow for efficient and specific interactions with biological targets like enzymes and receptors, making them privileged scaffolds in drug design. mdpi.com The fusion of a heterocyclic ring with a carbocyclic or another heterocyclic ring creates unique electronic properties and reactivities compared to their monocyclic counterparts. mdpi.com This structural and electronic diversity makes them invaluable in the development of pharmaceuticals, agrochemicals, and functional materials such as organic semiconductors and catalysts. researchgate.netmdpi.com
The Benzo[c]isoxazole Scaffold: Foundational Context and Unique Structural Features
Benzo[c]isoxazole, also known as 2,1-benzisoxazole or anthranil, is a bicyclic aromatic heterocycle where a benzene (B151609) ring is fused to the 'c' face of an isoxazole (B147169) ring. nih.gov This fusion results in a 10π electron system. Unlike its more stable isomer, benzo[d]isoxazole (1,2-benzisoxazole), the benzo[c]isoxazole scaffold is characterized by a relatively weaker N-O bond, making it more reactive and prone to ring-opening reactions. nih.gov This inherent reactivity makes it a versatile precursor in organic synthesis. nih.gov The scaffold is a key component in a variety of biologically active compounds and serves as an important intermediate for synthesizing more complex molecules. nih.govresearchgate.net
Table 1: Properties of the Parent Benzo[c]isoxazole Scaffold
| Property | Value |
|---|---|
| Systematic Name | Benzo[c]isoxazole (or 2,1-Benzisoxazole) |
| Molecular Formula | C₇H₅NO |
| Molar Mass | 119.12 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 101-102 °C (at 15 mm Hg) |
| Density | 1.183 g/cm³ at 25°C |
Note: Data for the unsubstituted parent compound.
Role of Aldehyde Functionalities in Advanced Organic Synthesis: Focus on 5-Methylbenzo[c]isoxazole-3-carbaldehyde as a Versatile Synthetic Intermediate
Aldehydes are among the most versatile functional groups in organic synthesis. The aldehyde group, with its polar carbon-oxygen double bond and adjacent acidic proton (if present), is highly reactive and serves as a gateway to a vast array of chemical transformations. scbt.com Aldehydes readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions, allowing for the construction of complex carbon skeletons and the introduction of other functional groups. nih.gov
While specific research literature on this compound is limited, its synthetic utility can be reliably inferred from the well-established chemistry of the parent compound, 1,2-benzisoxazole-3-carboxaldehyde, and the general reactivity of aromatic aldehydes. The presence of the aldehyde group at the 3-position of the 5-methylated benzo[c]isoxazole ring system makes it a powerful intermediate for building more elaborate molecular architectures.
A plausible synthetic route to this compound follows a known procedure for the unsubstituted analog. This multi-step process begins with a methylated benzisoxazole precursor, highlighting the strategic approach required to introduce the reactive aldehyde functionality onto this specific heterocyclic core.
Table 2: Plausible Synthetic Pathway to this compound
| Step | Starting Material | Reagents | Intermediate/Product | Transformation |
|---|---|---|---|---|
| 1 | 3,5-Dimethylbenzo[c]isoxazole | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3-(Bromomethyl)-5-methylbenzo[c]isoxazole | Free-radical bromination of the 3-methyl group. |
| 2 | 3-(Bromomethyl)-5-methylbenzo[c]isoxazole | Sodium Ethoxide, Ethanol | 3-(Ethoxymethyl)-5-methylbenzo[c]isoxazole | Nucleophilic substitution to form an ether. |
| 3 | 3-(Ethoxymethyl)-5-methylbenzo[c]isoxazole | Acid catalyst (e.g., HBr) | (5-Methylbenzo[c]isoxazol-3-yl)methanol | Ether cleavage to yield the primary alcohol. |
| 4 | (5-Methylbenzo[c]isoxazol-3-yl)methanol | Oxidizing agent (e.g., PCC, MnO₂) | This compound | Oxidation of the alcohol to the aldehyde. |
This pathway is adapted from the documented synthesis of the unsubstituted 1,2-benzisoxazole-3-carboxaldehyde.
The resulting aldehyde is a valuable synthon. Its electrophilic carbonyl carbon is a prime target for nucleophiles, and its position on the heterocyclic ring allows it to be used in a variety of key synthetic reactions to create derivatives with potential applications in medicinal and materials chemistry.
Table 3: Expected Synthetic Utility of this compound
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkenyl-benzo[c]isoxazole | Forms carbon-carbon double bonds, extending conjugation. |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), base | α,β-Unsaturated derivative | Creates new C-C bonds and functionalized alkenes. |
| Reductive Amination | Amine (R₂NH), reducing agent (e.g., NaBH₃CN) | Aminomethyl-benzo[c]isoxazole | Introduces nitrogen-containing side chains. |
| Oxidation | Oxidizing agent (e.g., KMnO₄, Ag₂O) | 5-Methylbenzo[c]isoxazole-3-carboxylic acid | Converts the aldehyde to a carboxylic acid for further derivatization (e.g., amide coupling). |
| Reduction | Reducing agent (e.g., NaBH₄) | (5-Methylbenzo[c]isoxazol-3-yl)methanol | Reduces the aldehyde to the corresponding primary alcohol. |
| Grignard/Organolithium Addition | Organometallic reagent (R-MgBr or R-Li) | Secondary alcohol derivative | Forms new C-C bonds and creates chiral centers. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methyl-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)9(5-11)12-10-8/h2-5H,1H3 |
InChI Key |
MBDZFNPSGFNCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(ON=C2C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylbenzo C Isoxazole 3 Carbaldehyde and Analogues
Established Synthetic Routes to the Benzo[c]isoxazole Core
The construction of the benzo[c]isoxazole ring system is the foundational step in the synthesis of the target molecule. Several reliable methods have been developed, primarily involving the cyclization of suitably substituted benzene (B151609) derivatives. chemicalbook.comguidechem.com
Intramolecular cyclization of ortho-substituted benzenes is a direct and widely used approach for forming the fused isoxazole (B147169) ring. guidechem.com The choice of precursor dictates the reaction conditions and potential yields. Key methods include:
Spontaneous Cyclization of o-Acylphenylhydroxylamines : This method involves the cyclization of hydroxylamines bearing an acyl group in the ortho position. The reaction proceeds via dehydration to form the N-O bond of the isoxazole ring.
Reduction and Cyclization of 2-Nitroacylbenzenes : A common and versatile route starts with 2-nitroacylbenzenes. The nitro group is reduced to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the adjacent carbonyl group. nih.gov Various reducing agents can be employed, including stannous chloride or indium-mediated reductions. chemicalbook.comguidechem.com
Cyclization of 2-Acylarylazides : Another approach involves the intramolecular cyclization of 2-acylarylazides, often catalyzed by transition metals like Fe(II), to form the benzisoxazole ring system. chemicalbook.comguidechem.com
The regiochemistry of the final product, such as the placement of the methyl group in 5-methylbenzo[c]isoxazole, is predetermined by the substitution pattern of the starting aromatic precursor. For instance, the synthesis of a 5-methylated core would begin with a 4-methyl-substituted benzene derivative.
| Precursor Type | Example Precursor | Typical Reagents/Conditions | Resulting Core Structure |
|---|---|---|---|
| o-Acylphenylhydroxylamine | 1-(2-(Hydroxyamino)-5-methylphenyl)ethan-1-one | Acid or base catalysis, dehydration | 3,5-Dimethylbenzo[c]isoxazole |
| 2-Nitroacylbenzene | 1-(5-Methyl-2-nitrophenyl)ethan-1-one | SnCl₂, HCl or Indium, NH₄Cl | 3,5-Dimethylbenzo[c]isoxazole |
| 2-Acylarylazide | 1-(2-Azido-5-methylphenyl)ethan-1-one | Fe(II) catalyst, heat | 3,5-Dimethylbenzo[c]isoxazole |
The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, including isoxazoles. rsc.org This reaction typically involves the addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, such as an alkyne or an alkene. nih.govorganic-chemistry.org
To form the fused benzo[c]isoxazole system, a particularly effective strategy is the [3+2] cycloaddition of a nitrile oxide with an aryne. organic-chemistry.org The aryne, a highly reactive intermediate, can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates in the presence of a fluoride source. This approach allows for the direct formation of the functionalized bicyclic ring system under mild conditions. organic-chemistry.org The reaction scope is quite general, providing a direct route to various substituted benzisoxazoles. organic-chemistry.org Intramolecular versions of this reaction, where the nitrile oxide and the alkyne are part of the same molecule, are also highly efficient for creating fused ring systems. mdpi.com
Strategies for Introducing the Carbaldehyde Moiety at the C-3 Position
Once the 5-methylbenzo[c]isoxazole core is established, the next critical step is the introduction of the carbaldehyde group at the C-3 position. This can be accomplished either by modifying a precursor group already at C-3 or through direct formylation.
A common and reliable strategy is the oxidation of a precursor 3-methyl group. Starting with 3,5-dimethylbenzo[c]isoxazole, the C-3 methyl group can be selectively oxidized to an aldehyde. This transformation is a cornerstone of synthetic organic chemistry, though challenges such as overoxidation to the carboxylic acid or decomposition of the heterocyclic ring must be managed. tandfonline.com
Several methods are available for the benzylic oxygenation of methyl groups on heterocyclic systems: nih.gov
Riley Oxidation : The use of selenium dioxide (SeO₂) is a classic method for oxidizing active methyl groups to aldehydes. nih.gov This reaction has been widely applied to heterocyclic N-oxides and other activated systems, often providing good yields of the corresponding aldehyde. nih.gov
Cerium(IV) Salts : Reagents like ammonium cerium(IV) nitrate (CAN) are effective for the selective side-chain oxidation of alkyl-substituted arenes and heterocycles to aldehydes. thieme-connect.de The reaction is often retarded by electron-withdrawing groups, allowing for selective oxidation in polymethylated systems. thieme-connect.de
Hypervalent Iodine Reagents : Reagents such as 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) are mild and efficient oxidants for converting benzylic methyl groups to aldehydes. thieme-connect.de A key advantage of IBX is its compatibility with a wide range of other functional groups. thieme-connect.de
Electrochemical Oxidation : Modern electrochemical methods offer a green alternative, avoiding the need for chemical oxidants. nih.gov This technique can achieve site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals, which are then easily hydrolyzed to the desired aldehydes in a one-pot or separate step. nih.gov
| Reagent/Method | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | Dioxane, reflux | Classic, effective for activated methyls | Toxicity of selenium compounds |
| Ammonium Cerium(IV) Nitrate (CAN) | Aqueous acetonitrile | Good selectivity | Requires stoichiometric amounts |
| IBX (2-Iodoxybenzoic acid) | DMSO, heat | Mild, high functional group tolerance | Potential for explosive decomposition at high temp. |
| Electrooxidation | Methanol, electrolyte, undivided cell | Environmentally friendly, no chemical oxidants | Requires specialized equipment |
Directly introducing a formyl group onto the benzo[c]isoxazole ring at the C-3 position is an alternative strategy. This typically involves electrophilic substitution. However, the inherent reactivity of the benzo[c]isoxazole ring may not favor substitution at the C-3 position under standard electrophilic formylation conditions (e.g., Vilsmeier-Haack reaction).
A more targeted approach involves metallation followed by quenching with a formylating agent. This strategy relies on the selective deprotonation of the C-3 position. The acidity of the C-3 proton is enhanced by the adjacent electronegative oxygen and nitrogen atoms. Treatment of the 5-methylbenzo[c]isoxazole with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could selectively generate a C-3 carbanion. This intermediate can then be trapped with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to yield the desired 5-Methylbenzo[c]isoxazole-3-carbaldehyde.
Regioselective Synthesis Considerations in Benzo[c]isoxazole Systems
Achieving the correct regiochemistry is paramount in the synthesis of a specific isomer like this compound. Control over the placement of substituents is dictated at different stages of the synthetic sequence.
Formation of the Core : When using cyclization methods, the position of the methyl group on the final benzo[c]isoxazole is determined by the substitution pattern of the initial benzene precursor. nih.gov To obtain a 5-methyl derivative, one must start with a benzene ring substituted with the necessary functional groups for cyclization (e.g., nitro and acyl groups) and a methyl group at the para-position relative to the acyl group.
1,3-Dipolar Cycloaddition : In syntheses employing the cycloaddition of a nitrile oxide to a substituted aryne, the regioselectivity of the addition is governed by the electronic and steric influences of the substituents on both reacting partners. nih.govnih.gov For example, the cycloaddition onto a 4-methylbenzyne intermediate would need to favor the orientation that places the C-3 of the resulting isoxazole ring adjacent to the desired position.
Functional Group Introduction : The regioselectivity of introducing the carbaldehyde group is inherent in the chosen method. The oxidation of a 3-methyl precursor (Section 2.2.1) is perfectly regioselective, as the reaction occurs at the pre-existing methyl group. For direct formylation (Section 2.2.2), regioselectivity depends on the site of metallation. The C-3 position is often the most acidic proton in isoxazole-based systems, favoring deprotonation and subsequent formylation at this site.
Careful selection of starting materials and reaction pathways is therefore essential to control the placement of each functional group and successfully synthesize the target compound.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles to address the challenges of traditional synthetic methods, which often involve hazardous reagents, toxic catalysts, and harsh reaction conditions. mdpi.compreprints.org The focus is on creating protocols that are not only efficient but also environmentally benign. nih.gov For the synthesis of this compound and its analogues, this has led to innovations in metal-free catalysis and the use of alternative energy sources like microwave irradiation.
Metal-Free Catalysis and Reaction Conditions
The development of metal-free catalytic systems is a cornerstone of green chemistry, as it circumvents the issues associated with the toxicity, cost, and environmental persistence of many heavy metal catalysts. biolmolchem.com For the synthesis of isoxazole and related benzisoxazole scaffolds, several metal-free strategies have been reported, often relying on the use of organocatalysts or catalyst-free conditions promoted by non-conventional means.
One prominent metal-free approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method is highly effective for constructing the isoxazole ring. For instance, researchers have utilized a solid-phase synthesis strategy where carboxylic acids are supported on a resin and converted into the necessary alkyne precursors. The subsequent cycloaddition with in-situ generated nitrile oxides proceeds without the need for a metal catalyst. nih.gov Another innovative metal-free method employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable radical, as a catalyst for synthesizing 5-substituted isoxazoles from propargylic ketones and trimethylsilyl azide (B81097) (TMSN₃). nih.gov This reaction proceeds at room temperature, offering a mild and efficient route to these compounds with excellent yields. nih.gov
Mechanistically, the TEMPO-catalyzed reaction is believed to initiate with the formation of an azido free radical from TMSN₃. This radical then attacks the alkyne of the propargylic ketone, leading to a series of radical intermediates that ultimately cyclize to form the 5-substituted isoxazole ring, regenerating the TEMPO catalyst in the process. nih.gov Such protocols highlight the potential of metal-free systems to create complex heterocyclic structures efficiently and sustainably.
Table 1: Examples of Metal-Free Synthetic Conditions for Isoxazole Analogues
| Catalyst/Promoter | Reactants | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| None (Solid-Phase) | Resin-bound alkynes, N-hydroxybenzimidoyl chlorides | DMSO | Cycloaddition | Resin-bound isoxazoles | Not specified | nih.gov |
| TEMPO | Propargylic ketones, TMSN₃ | Methanol | Room Temp, 12 h | 5-substituted isoxazoles | Excellent | nih.gov |
| None (Cascade Reaction) | Phenols, Nitroalkanes | PPA (Polyphosphoric acid) | 135 °C, 2 h | Benzoxazoles | Up to 74% | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green organic synthesis, offering numerous advantages over conventional heating methods. abap.co.in These benefits include dramatically reduced reaction times, improved product yields, enhanced selectivity, and cleaner reaction profiles. organic-chemistry.orgnveo.orgnveo.org The ability of microwaves to heat reaction mixtures rapidly and uniformly is particularly advantageous for the synthesis of heterocyclic compounds like isoxazoles. abap.co.in
Another effective microwave-assisted protocol is the one-pot, three-component synthesis of 3,4,5-substituted isoxazoles. This method involves a Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides. organic-chemistry.org Under microwave heating, this entire sequence can be completed in as little as 30 minutes, whereas conventional heating required several days and resulted in more unwanted side products. organic-chemistry.org The efficiency and versatility of this microwave-assisted approach allow for the creation of a diverse library of isoxazole derivatives in a sustainable manner. organic-chemistry.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Isoxazole Analogues
| Reaction Type | Method | Reaction Time | Power/Temp | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization of Chalcones with Hydroxylamine Hydrochloride | Microwave | 10-15 min | 210 W | Good | abap.co.in |
| Conventional | Several hours | Reflux | Lower | nveo.org | |
| Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles | Microwave | 30 min | Not specified | Moderate to Good | organic-chemistry.org |
| Conventional | Several days | Heating | Lower | organic-chemistry.org | |
| Synthesis of Isoxazolo[5,4-b]quinolines | Microwave | 45-60 sec | 100 W | Good to Moderate | |
| Conventional | 20-60 min | Room Temp | Comparable |
Chemical Reactivity and Transformation of 5 Methylbenzo C Isoxazole 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The carbaldehyde group is a versatile functional group that readily participates in a range of reactions, including condensations, oxidations, reductions, and nucleophilic additions.
The aldehyde group of 5-Methylbenzo[c]isoxazole-3-carbaldehyde is highly susceptible to condensation reactions with primary amino compounds. These reactions proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
For instance, reaction with hydrazines, such as isonicotinylhydrazide, in a suitable solvent like methanol, leads to the formation of corresponding hydrazones. This type of reaction has been successfully applied to synthesize a series of phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives researchgate.net. The resulting hydrazones are often stable, crystalline solids.
Similarly, condensation with primary amines yields Schiff bases (imines). The reaction of isoxazole (B147169) carbaldehydes with aminobenzenes has been shown to produce the corresponding iminomethyl-isoxazoles, which can serve as intermediates for further cyclocondensation reactions nih.gov. Reaction with semicarbazide would analogously produce semicarbazones.
Table 1: Examples of Condensation Reactions with Isoxazole Aldehydes
| Reactant | Product Type | Reference |
|---|---|---|
| Phenylisoxazole-3/5-carbaldehyde + Isonicotinylhydrazide | Hydrazone | researchgate.net |
The aldehyde functionality can be readily transformed through both oxidation and reduction, yielding carboxylic acids and alcohols, respectively.
Oxidation: While specific studies on the oxidation of this compound are not prevalent, standard organic chemistry principles suggest that the aldehyde group can be oxidized to the corresponding 5-methylbenzo[c]isoxazole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The related oxidation of isoxazole-linked alcohols to form ketone moieties has been achieved using reagents like 2-iodoxybenzoic acid (IBX) rsc.org.
Reduction: Conversely, the carbaldehyde group is easily reduced to a primary alcohol, (5-methylbenzo[c]isoxazol-3-yl)methanol. This can be accomplished using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, which has been shown to reduce ester moieties on the isoxazole ring rsc.org.
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Starting Material | Potential Product |
|---|---|---|
| Oxidation | This compound | 5-Methylbenzo[c]isoxazole-3-carboxylic acid |
The electrophilic carbon atom of the carbaldehyde group is a prime target for nucleophilic attack. The condensation reactions mentioned previously are initiated by such an attack from an amine or hydrazine. Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide ions, can also add to the carbonyl group.
Addition of a Grignard reagent (R-MgX), for example, would lead to the formation of a secondary alcohol after acidic workup. This provides a valuable route for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl substituents at the carbon atom adjacent to the heterocyclic core.
Reactivity of the Benzo[c]isoxazole Heterocyclic Core
The benzo[c]isoxazole ring, also known as anthranil, is a bicyclic heteroaromatic system characterized by low stability and high reactivity due to cross-conjugation and disruption of aromaticity chemicalbook.com. This inherent reactivity makes it a versatile precursor in organic synthesis chemicalbook.comwikipedia.org.
The benzene (B151609) portion of the benzo[c]isoxazole ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is influenced by the directing effects of both the fused isoxazole ring and the methyl group at the 5-position.
The isoxazole ring system generally acts as a deactivating group with respect to EAS due to its electron-withdrawing nature. Conversely, the methyl group at the 5-position is an activating, ortho-, para-directing group. Therefore, incoming electrophiles would be directed to the positions ortho and para to the methyl group (positions 4 and 6, and position 7 respectively). However, the deactivating effect of the fused heterocyclic ring will render the benzene ring less reactive towards electrophiles than toluene. The precise substitution pattern (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) would depend on the specific reaction conditions and the interplay of these electronic effects wikipedia.org.
The inherent instability of the benzo[c]isoxazole ring system makes it susceptible to nucleophilic attack, often leading to ring-opening reactions. The reactivity towards nucleophiles can be significantly enhanced by N-alkylation of the isoxazole nitrogen atom.
Treatment of benzo[c]isoxazoles with alkylating agents like Meerwein's reagent (Et₃OBF₄) forms 1-alkyl-2,1-benzisoxazolium salts chemicalbook.comwikipedia.org. These quaternary salts are highly activated and readily react with a variety of nucleophiles. This nucleophilic attack typically results in the cleavage of the weak N-O bond, leading to the formation of ortho-substituted benzene derivatives. For example, treatment of these salts with sodium dithionite (Na₂S₂O₄) or zinc in acetic acid can yield ortho-alkylaminobenzophenones chemicalbook.comwikipedia.org. Base-promoted ring opening of isoxazole derivatives is also a known transformation pathway beilstein-journals.org.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isonicotinylhydrazide |
| Hydrazone |
| Schiff Base (Imine) |
| Semicarbazide |
| Semicarbazone |
| 5-Methylbenzo[c]isoxazole-3-carboxylic acid |
| Potassium permanganate |
| Jones reagent |
| Silver oxide |
| 2-Iodoxybenzoic acid (IBX) |
| (5-Methylbenzo[c]isoxazol-3-yl)methanol |
| Sodium borohydride |
| Lithium aluminum hydride |
| Grignard reagent |
| Meerwein's reagent |
| 1-Alkyl-2,1-benzisoxazolium salt |
| Sodium dithionite |
| ortho-Alkylaminobenzophenone |
Ring-Opening and Rearrangement Reactions Leading to Novel Scaffolds
The benzo[c]isoxazole core is susceptible to various ring-opening and rearrangement reactions, often triggered by nucleophiles, acids, bases, or thermal conditions. These transformations are not mere degradations but are synthetically valuable pathways to access novel and often complex molecular architectures that would be challenging to synthesize through other means.
For instance, treatment of benzo[c]isoxazole derivatives with bases can induce cleavage of the weak N-O bond, leading to the formation of 2-cyanophenol derivatives. In the case of this compound, this would theoretically yield 2-cyano-4-methylphenol derivatives, where the aldehyde group can be further manipulated.
Reductive ring-opening is another key transformation. Catalytic hydrogenation or the use of reducing agents can cleave the N-O bond to afford 2-amino-5-methylbenzaldehyde derivatives. This transformation converts the heterocyclic system into a valuable bifunctional aromatic compound, poised for further cyclization or condensation reactions to build more complex heterocyclic systems.
Derivatization and Scaffold Functionalization Strategies
The aldehyde functional group at the 3-position of this compound serves as a primary handle for a wide array of chemical modifications. This allows for the straightforward synthesis of a diverse library of derivatives, enabling the exploration of their potential applications.
The aldehyde moiety readily participates in classical carbonyl chemistry, providing access to a multitude of derivatives. These reactions are typically high-yielding and allow for significant diversification of the core scaffold.
Key derivatization reactions include:
Condensation Reactions: Reaction with primary amines or hydrazines leads to the formation of Schiff bases (imines) and hydrazones, respectively. For example, condensation with semicarbazide hydrochloride yields the corresponding semicarbazone. nih.govambeed.com Similarly, reaction with isonicotinylhydrazide produces isonicotinylhydrazone derivatives. mdpi.com
Wittig and Related Reactions: Olefination reactions, such as the Wittig reaction, can be employed to convert the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups at the 3-position.
Reduction and Oxidation: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding alcohol, (5-methylbenzo[c]isoxazol-3-yl)methanol. Conversely, oxidation would produce 5-methylbenzo[c]isoxazole-3-carboxylic acid, opening up avenues for amide and ester synthesis.
The table below summarizes some examples of derivatives synthesized from analogous isoxazole carbaldehydes, illustrating the potential for derivatization.
| Reactant | Product Type |
| Semicarbazide hydrochloride | Semicarbazone |
| Isonicotinylhydrazide | Isonicotinylhydrazone |
| Primary Amines | Schiff Base (Imine) |
| Hydroxylamine | Oxime |
| Phosphorus Ylides | Alkene |
| Sodium Borohydride | Alcohol |
| Oxidizing Agents | Carboxylic Acid |
The strategic combination of the reactive aldehyde group and the latent reactivity of the benzo[c]isoxazole ring allows for the design of elegant tandem and cascade reactions. In these processes, a single synthetic operation triggers a sequence of bond-forming and/or ring-transforming events, rapidly building molecular complexity from the relatively simple starting material.
A hypothetical tandem reaction could involve an initial condensation at the aldehyde group with a suitably functionalized amine. A subsequent intramolecular reaction, triggered by a change in conditions or the action of a catalyst, could then induce ring-opening of the benzo[c]isoxazole moiety, leading to the formation of a new, complex heterocyclic system in a single pot. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular cyclization involving ring-opening, could lead to novel quinoline or chromene scaffolds. Such multicomponent reactions, where an aldehyde, a β-ketoester, and hydroxylamine hydrochloride react to form isoxazole derivatives, demonstrate the principle of building complexity through sequential reactions. researchgate.net
These strategies underscore the value of this compound as a versatile platform for the efficient construction of diverse and novel heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 5 Methylbenzo C Isoxazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For complex heterocyclic systems like 5-Methylbenzo[c]isoxazole-3-carbaldehyde, one-dimensional (¹H and ¹³C) NMR provides initial data, but advanced two-dimensional techniques are essential for unambiguous assignment and deeper structural insights. ipb.pt
Two-dimensional NMR experiments are critical for mapping the complex spin systems within benzisoxazole derivatives. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining stereochemistry and conformational preferences. youtube.com NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity, through dipolar coupling. youtube.comacdlabs.com
For derivatives of this compound, such as hydrazones, NOESY experiments can definitively establish the geometric isomerism around the C=N bond. researchgate.netulima.edu.pe For example, a NOESY correlation between the aldehyde proton (or the imine proton in a derivative) and a nearby proton on the isoxazole (B147169) ring would confirm a specific spatial arrangement, allowing for the assignment of E or Z configuration. researchgate.net The presence or absence of such cross-peaks provides clear evidence for the predominant isomer in solution. acdlabs.com
Table 1: Representative 2D NOESY Correlations for a Hypothetical Derivative This table illustrates potential NOESY correlations used for conformational analysis of a generic this compound derivative.
| Interacting Protons | Type of Information Derived |
|---|---|
| Aldehyde-H ↔ Isoxazole Ring-H | Confirms spatial proximity, aiding in the assignment of rotamers or preferred conformation of the carbaldehyde group. |
| Methyl-H ↔ Aromatic Ring-H | Establishes the orientation of the methyl group relative to the fused benzene (B151609) ring protons. |
Beyond NOESY, a variety of advanced pulse sequences are employed for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra. For the this compound skeleton, these experiments are crucial for differentiating between aromatic protons and assigning quaternary carbons. ipb.ptresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons in the isoxazole and benzene rings. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons (like the carbonyl carbon, the carbons at the ring fusion, and the carbon bearing the methyl group) by observing their correlations with nearby protons. ipb.pt
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to trace the connectivity of protons within the aromatic ring. ulima.edu.pe
These techniques, used in concert, allow for the complete mapping of the molecular structure. For instance, the signal for the C4 proton on the isoxazole ring can be correlated to the C4 carbon via HSQC, and its long-range couplings to C3 and C5 can be seen in the HMBC spectrum, confirming the assignments. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. FT-IR is particularly sensitive to changes in molecular structure, including tautomerism and hydrogen bonding. nih.gov
For certain derivatives of this compound, the possibility of tautomerism exists, such as keto-enol tautomerism in derivatives with appropriate functional groups. nih.govmdpi.com FT-IR spectroscopy can readily distinguish between these forms. The keto tautomer would exhibit a strong absorption band for the C=O stretching vibration, while the enol form would show a characteristic O-H stretching band. mdpi.com
Furthermore, FT-IR is an excellent tool for studying intramolecular hydrogen bonding. researchgate.netresearchgate.net In derivatives where a hydroxyl or amino group is positioned to interact with the nitrogen or oxygen of the isoxazole ring or the carbonyl oxygen, a broadening and red-shifting of the O-H or N-H stretching band is observed. researchgate.net This provides direct evidence of the hydrogen bond's presence and an indication of its strength. researchgate.net
Table 2: Characteristic FT-IR Frequencies for Analyzing Tautomers and Hydrogen Bonding This table presents typical FT-IR absorption ranges relevant to the analysis of this compound and its potential derivatives.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |
|---|---|---|
| O-H Stretch (Free) | 3500-3700 | Indicates a free hydroxyl group (enol form). mdpi.com |
| O-H Stretch (H-bonded) | 3200-3500 (broad) | Suggests the presence of intra- or intermolecular hydrogen bonding. researchgate.netresearchgate.net |
| C=O Stretch (Aldehyde) | 1690-1715 | Characteristic of the aldehyde functional group (keto form). mdpi.com |
| C=N Stretch (Isoxazole) | 1550-1650 | A fundamental vibration of the isoxazole ring. |
Conformational isomers (conformers) are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. While NMR is often used for solution-state studies, FT-IR spectroscopy, particularly when combined with computational chemistry, is effective for studying conformational isomerism in both solid and solution phases. researchgate.netcumhuriyet.edu.tr
Different conformers of this compound, such as those arising from the rotation of the carbaldehyde group relative to the isoxazole ring, will have slightly different vibrational frequencies. nih.govmdpi.com By comparing the experimental FT-IR spectrum with spectra calculated for different stable conformers using methods like Density Functional Theory (DFT), the dominant conformation can be identified. researchgate.netnih.gov Discrepancies between theoretical and experimental data can often be resolved by considering the effects of the molecule's state (gas, liquid, solid) on its preferred conformation. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the elemental composition of a synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. researchgate.net
For this compound (C₁₀H₇NO₂), HRMS provides definitive confirmation of its identity by matching the experimentally measured mass to the theoretically calculated mass. This is a standard and essential step in the characterization of new chemical entities. researchgate.netresearchgate.net
Table 3: Representative High-Resolution Mass Spectrometry Data This table shows hypothetical HRMS data for the parent compound this compound.
| Ion Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₀H₈NO₂ | [M+H]⁺ | 174.0550 | 174.0548 | -1.15 |
X-ray Crystallography for Definitive Solid-State Structure Determination
In a representative study, the crystal structure of Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate was determined to understand the spatial arrangement of the isoxazole ring and its substituents. umt.edu The analysis revealed that the isoxazolyl group is positioned axially relative to the 1,3-dioxanyl ring. umt.edu The dihedral angles between the rings are significant, indicating a non-planar relationship between the heterocyclic systems. umt.edu This type of detailed structural information is crucial for understanding intermolecular interactions in the solid state and for designing molecules with specific three-dimensional conformations.
Interactive Data Table: Crystallographic Data for a Representative Isoxazole Derivative
Below is a table summarizing the crystallographic data for Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate, which serves as a model for understanding the potential solid-state structure of this compound.
| Crystal Parameter | Value |
| Chemical Formula | C14H21NO5 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 (2) |
| b (Å) | 13.456 (3) |
| c (Å) | 11.012 (2) |
| β (°) | 98.98 (2) |
| Volume (ų) | 1481.5 (5) |
| Z | 4 |
Data sourced from a study on Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate. umt.edu
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties)
The electrochemical properties of this compound and its derivatives can be effectively investigated using techniques like cyclic voltammetry. This method provides information on the oxidation and reduction potentials of a compound, offering insights into its electronic structure and reactivity. While direct electrochemical data for the title compound is limited, studies on related isoxazole and benzoxazole (B165842) derivatives provide a useful comparative framework.
For example, the electrochemical behavior of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine was studied using cyclic voltammetry at a gold electrode. electrochemsci.org The study revealed that the compound undergoes oxidation through the loss of a single electron to form a radical cation, which is then followed by a subsequent chemical reaction. electrochemsci.org The determination of electrochemical parameters such as the standard potential (E°) and the electron transfer rate constant (ks) helps in characterizing the redox process. electrochemsci.org
Similarly, electrochemical investigations of N-(2-benzylbenzoxazol-5-yl)benzamide derivatives in a non-aqueous medium have demonstrated that these compounds exhibit well-defined redox peaks. The redox behavior is influenced by the nature of the substituents on the benzoxazole core. Such studies are crucial for understanding the electron-donating or electron-withdrawing capabilities of different functional groups within the molecule.
The redox properties of these heterocyclic systems are of significant interest due to their potential applications in materials science and medicinal chemistry, where electron transfer processes play a critical role.
Interactive Data Table: Electrochemical Data for a Representative Isoxazole Derivative
The following table presents key electrochemical parameters for Anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine, illustrating the type of data obtained from cyclic voltammetry studies.
| Electrochemical Parameter | Description | Value |
| E° (V) | Standard potential | Varies with scan rate |
| α | Transfer coefficient | Not specified |
| ks (s⁻¹) | Standard heterogeneous rate constant | Not specified |
| D (cm²/s) | Diffusion coefficient | Not specified |
| Mechanism | Electrode reaction pathway | ECEC |
Data is based on the electrochemical investigation of Anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine. electrochemsci.org The term "ECEC" refers to a multi-step reaction mechanism involving an electron transfer (E) followed by a chemical reaction (C), then another electron transfer and a final chemical reaction.
Theoretical and Computational Investigations of 5 Methylbenzo C Isoxazole 3 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. strath.ac.uk It is a preferred tool for computational chemists due to its favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size. scirp.org For benzisoxazole derivatives, DFT calculations, particularly using the B3LYP hybrid functional with a basis set like 6-311+G(d,p), have proven effective for determining structure-activity relationships. researchgate.netresearchgate.net
The foundational step in any computational analysis is geometry optimization. This process involves calculating the molecule's potential energy to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest energy, known as the global minimum. scirp.org For 5-Methylbenzo[c]isoxazole-3-carbaldehyde, this would involve optimizing bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible.
A critical aspect of this analysis is exploring the conformational landscape, primarily concerning the orientation of the carbaldehyde (-CHO) group relative to the benzisoxazole ring. Rotation around the C-C single bond connecting these two moieties can lead to different conformers (rotational isomers). DFT calculations can identify all stable conformers and determine their relative energies, providing insight into which shapes the molecule is most likely to adopt under standard conditions. ulima.edu.pe
Table 1: Key Geometric Parameters Investigated During Optimization
| Parameter Type | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N, N-O). |
| Bond Angles | The angle formed between three connected atoms (e.g., O=C-H, C-C=N). |
| Dihedral Angles | The angle between two planes defined by sets of four atoms, crucial for defining molecular conformation. |
This table describes the types of data that would be generated from a DFT geometry optimization study.
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic properties can be performed to understand its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. strath.ac.uknih.gov For molecules in the isoxazole (B147169) family, these orbitals are key to predicting their behavior in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying the sites of potential electrophilic and nucleophilic attack. researchgate.net Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions with a positive potential (colored blue) are electron-poor and are the likely targets for nucleophiles. For this compound, the oxygen atom of the carbaldehyde group is expected to be a region of high negative potential, while the hydrogen of the carbaldehyde and parts of the aromatic ring would show positive potential.
Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, assigning a partial charge to each. These charges provide a quantitative measure of the electron distribution and help identify atoms that are either electron-deficient or electron-rich. researchgate.net This information is crucial for understanding the molecule's polarity and its interaction with other polar molecules.
Table 2: Summary of Electronic Property Analyses
| Analysis Method | Information Gained | Predicted Findings for this compound |
| FMO | HOMO/LUMO energies, energy gap (ΔE) | Identifies electron-donating/accepting capabilities and chemical stability. |
| MEP | Maps of electrostatic potential | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Mulliken Charges | Partial charge on each atom | Quantifies the polarity of specific atoms and bonds. |
| NBO | Intramolecular charge transfer, hyperconjugation | Reveals stabilizing electron delocalization between different parts of the molecule. |
This table outlines the expected insights from electronic structure analysis based on studies of similar molecules.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. ias.ac.in
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. scispace.com The primary utility of this analysis is the detailed assignment of each vibrational mode, such as C=O stretching, C-H bending, or ring deformations, to specific peaks in the experimental FT-IR and FT-Raman spectra. mdpi.com This correlation provides strong evidence for the theoretically determined structure. researchgate.net
Quantum Chemical Calculations of Reactivity Descriptors
Beyond the general electronic properties, specific quantum chemical descriptors can be calculated to provide a more nuanced prediction of a molecule's reactivity.
Conceptual DFT provides powerful tools for predicting reactivity. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org It allows for the precise identification of the most reactive atomic sites for different types of reactions:
f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for electrophilic attack (where an electron is donated).
f0(r): Predicts the site for radical attack.
By condensing these values to individual atoms, one can rank the atoms in the molecule by their susceptibility to attack. scholarsresearchlibrary.comresearchgate.net Local softness is another related descriptor derived from the Fukui function that quantifies the reactivity of a particular site in the molecule. scholarsresearchlibrary.com These analyses offer a more sophisticated view of reactivity than MEP maps alone. researchgate.net
Computational chemistry is instrumental in elucidating reaction mechanisms. canterbury.ac.uk By modeling the entire reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction.
This capability is particularly useful for predicting regioselectivity, where a reaction can proceed through multiple pathways to yield different products. By calculating the activation energies for all possible pathways, the most favorable reaction outcome can be predicted—it will be the one with the lowest activation energy barrier. cuny.edu For this compound, this could be applied to predict the outcome of nucleophilic additions to the carbaldehyde group or cycloaddition reactions involving the isoxazole ring.
Molecular Dynamics and Docking Simulations (focused on mechanistic interactions, excluding biological activity predictions related to clinical outcomes)
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to understand the behavior of a molecule and its interactions with a biological target at an atomic level. For a compound like this compound, these simulations would provide insights into its conformational flexibility and how it might bind to a specific protein's active site.
Ligand-Target Interaction Analysis at a Molecular Level
In a typical ligand-target interaction analysis, the compound would be docked into the binding site of a target protein. The analysis would focus on identifying and characterizing the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The results of such an analysis are often presented in a table format, detailing the specific amino acid residues involved and the nature of their interaction with the ligand.
Table 1: Hypothetical Ligand-Target Interaction Analysis of this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 234 | Hydrogen Bond | 2.1 |
| LEU 189 | Hydrophobic | 3.5 |
| PHE 356 | Pi-Pi Stacking | 4.2 |
| VAL 201 | Van der Waals | 3.8 |
This table is for illustrative purposes only and does not represent actual research data.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (focused on physico-chemical properties or structural correlations)
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For this compound, a QSAR study would typically involve a dataset of related benzo[c]isoxazole derivatives with known activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
These models can help in understanding which structural features are important for a particular property and in designing new compounds with improved characteristics. The output of a QSAR study often includes a regression equation and statistical parameters that validate the model's predictive power.
Table 2: Example of Molecular Descriptors Used in QSAR/QSPR Studies
| Compound | LogP | Molecular Weight | Polar Surface Area |
| Derivative 1 | 2.5 | 161.15 | 45.8 |
| Derivative 2 | 3.1 | 175.18 | 45.8 |
| Derivative 3 | 2.8 | 195.62 | 55.1 |
This table is for illustrative purposes only and does not represent actual research data.
Advanced Applications of 5 Methylbenzo C Isoxazole 3 Carbaldehyde in Chemical Sciences
Role as a Key Synthetic Building Block for Complex Organic Molecules
5-Methylbenzo[c]isoxazole-3-carbaldehyde, as a member of the isoxazole (B147169) family, represents a versatile scaffold in organic synthesis. The inherent reactivity of the isoxazole ring and the aldehyde functional group allows it to serve as a valuable precursor for a wide range of more complex molecular architectures. Isoxazole derivatives are widely utilized as synthetic building blocks due to their ability to function as masked forms of other functional groups, such as enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. lifechemicals.com The stability of the isoxazole ring system generally permits the derivatization of its substituents, enabling the construction of functionally intricate molecules. nih.gov
Synthesis of Polycyclic and Fused Ring Systems
The aldehyde functionality on the isoxazole ring is a key handle for constructing larger, fused heterocyclic systems. For instance, related isoxazole carbaldehydes have been shown to undergo condensation and cyclization reactions with various dinucleophiles. A notable example is the reaction of isoxazole carbaldehydes with 1,2-diaminobenzenes. nih.gov This reaction typically proceeds through an initial Schiff base formation, followed by a cyclocondensation step to yield complex fused systems like 1,5-benzodiazepines. nih.gov This transformation highlights how the isoxazole-3-carbaldehyde (B1319062) moiety can be effectively used to build seven-membered rings fused to an existing aromatic system, a common motif in various functional molecules.
The general synthetic utility is further demonstrated in the preparation of various isoxazole-containing hybrids. For example, isoxazoles have been linked to other heterocyclic systems like triazoles and acridines to create novel molecular frameworks. mdpi.comnih.gov These synthetic strategies often rely on the functional groups attached to the isoxazole core to facilitate coupling reactions, underscoring the role of compounds like this compound as foundational units for polycyclic structures.
Precursors for Azirine Derivatives and Other Heterocyclic Scaffolds
A significant application of isoxazoles in synthetic chemistry is their role as precursors to 2H-azirine derivatives. researchgate.net The isomerization of isoxazoles into 2H-azirines is a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives and related compounds. researchgate.netbeilstein-journals.org This transformation is typically catalyzed by thermal, photochemical, or metal-catalyzed conditions and proceeds through the cleavage of the weak N-O bond within the isoxazole ring. beilstein-journals.orgwikipedia.org
Specifically, isoxazoles that have a heteroatom substituent at the C5 position are convenient precursors for generating 2H-azirine-2-carbonyl chlorides. researchgate.netbeilstein-journals.org These highly reactive intermediates can then be trapped with various nucleophiles to afford a diverse array of stable azirine derivatives, including amides, esters, and acids. beilstein-journals.orgmdpi.com While this specific pathway often involves 5-chloro or 5-amino substituted isoxazoles, the underlying principle of N-O bond cleavage and rearrangement is a fundamental reactivity pattern for the isoxazole ring, suggesting that appropriately substituted benzo[c]isoxazoles could potentially access similar chemical space. beilstein-journals.orgwikipedia.orgnih.gov This isomerization effectively acts as a "reactivity switch," converting a stable aromatic isoxazole into a highly strained and synthetically versatile azirine ring. researchgate.net
Applications in Materials Science
The isoxazole heterocycle is increasingly recognized for its utility in the development of advanced materials. Its electron-rich nature and rigid, planar structure make it an attractive component for creating materials with tailored electronic and optical properties. wikipedia.orgmdpi.com
Optoelectronic Materials (e.g., Non-Linear Optical (NLO) Properties, Semiconducting Properties of Related Isoxazoles)
Isoxazole derivatives have garnered significant attention for their potential in optoelectronic applications, including as non-linear optical (NLO) materials and organic semiconductors. worldscientific.comresearchgate.net Theoretical and experimental studies on various isoxazole-containing molecules have demonstrated their promising charge transport and optical properties. worldscientific.com
Density functional theory (DFT) studies on certain isoxazole derivatives have shown that these molecules can possess large first hyperpolarizability values, which are key indicators of NLO activity. worldscientific.com For example, the calculated first hyperpolarizability values for 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol are approximately 19 and 21 times larger than that of the standard NLO material, urea. worldscientific.com Such properties arise from efficient intramolecular charge transfer (ICT) between electron donor and acceptor groups within the molecule. worldscientific.com
Furthermore, investigations into the charge transport properties of isoxazole derivatives suggest their potential use as organic semiconductors. worldscientific.comresearchgate.net Analysis of reorganization energies and transfer integrals indicates that some of these systems would be effective hole transport materials, a crucial function in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). worldscientific.com
| Compound/System | Property Investigated | Key Finding | Reference |
| Isoxazole Derivatives | Non-Linear Optical (NLO) Properties | First hyperpolarizability values up to 21 times larger than urea, indicating significant NLO potential. | worldscientific.com |
| Isoxazole Derivatives | Charge Transport Properties | Smaller hole reorganization energies compared to electron mobility suggest suitability as hole transport materials in semiconductors. | worldscientific.com |
| 1,3,4-Oxadiazole Derivatives | Optical Limiting | Certain derivatives exhibit optical limiting behavior at 532 nm, a key feature for optoelectronic applications. | ias.ac.in |
Functional Polymers and Supramolecular Assemblies
The isoxazole ring is a valuable building block for the creation of functional polymers and complex supramolecular structures. Its dipolar nature and ability to engage in intermolecular interactions are key to its utility in this area. oup.com Polymers with pendant isoxazole rings have been synthesized, demonstrating that the heterocycle can be incorporated into macromolecular chains. researchgate.net
In the realm of supramolecular chemistry, the head-to-tail dipole-dipole arrays of isoxazole rings can drive the self-assembly of monomers into helical structures. oup.com This cooperative supramolecular polymerization process, which involves distinct nucleation and elongation steps, is regulated by factors such as temperature and solvent properties. oup.com The resulting helical assemblies can exhibit chiroptical properties, such as circular dichroism (CD), which are directed by the stereochemistry of side chains attached to the isoxazole monomers. oup.com Additionally, these supramolecular assemblies can display aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE), leading to the formation of highly luminescent structures like micelles. oup.com Isoxazole-containing compounds have also been investigated as components of liquid crystals, where their rigid structure contributes to the formation of mesophases such as smectic A and nematic phases. researchgate.netnih.gov
Mechanistic Probes in Chemical Biology (strictly in vitro or in silico mechanism-of-action studies, without reference to clinical data, dosage, or safety)
In the field of chemical biology, isoxazole derivatives serve as valuable tools for investigating biological processes at the molecular level. Their rigid scaffold allows for the precise positioning of functional groups to interact with biological targets, while the core heterocycle can be modified to tune physicochemical properties.
In silico and in vitro studies are frequently employed to elucidate the mechanism of action of isoxazole-containing compounds. For example, a series of novel isoxazole derivatives were evaluated for their in vitro inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). frontiersin.org The potency of the compounds was determined by calculating their IC₅₀ values, which represent the concentration required to achieve 50% inhibition of enzyme activity. frontiersin.org Such studies revealed that certain derivatives were potent and selective inhibitors of COX-2. frontiersin.org
Molecular docking, an in silico technique, is often used to predict the binding modes of these compounds within the active site of their target proteins. These computational studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed biological activity. frontiersin.org For instance, docking studies of isoxazole derivatives with the COX-2 enzyme have helped to rationalize their inhibitory potency and selectivity. frontiersin.org
Furthermore, the unique photochemistry of the isoxazole ring has been harnessed to develop mechanistic probes. wikipedia.org Upon UV irradiation, the weak N-O bond of the isoxazole can cleave, leading to a rearrangement through a reactive azirine intermediate. wikipedia.orgacs.org This photoreactivity allows the isoxazole group to be used as a photo-cross-linker for applications like photoaffinity labeling, which is a powerful technique for identifying the specific binding partners of a molecule within a complex biological system. wikipedia.org
| Compound Series | Target/System Studied (in vitro) | Key Mechanistic Finding | Reference |
| Novel Isoxazole Derivatives | Cyclooxygenase (COX-1/COX-2) | Compounds showed excellent dose-dependent COX-2 inhibition with IC₅₀ values demonstrating high potency. | frontiersin.org |
| Phenylisoxazole Isoniazid Derivatives | Mycobacterium tuberculosis H37Rv | Exhibited moderate bioactivity with MIC values ranging from 0.34–0.41 μM. | researchgate.net |
| 5-methylisoxazole-3-carboxamide Derivatives | Mycobacterium tuberculosis H37Rv | Two compounds showed significant antitubercular activity with a MIC of 3.125 μM. | researchgate.net |
Enzyme Inhibition Mechanism Studies
While direct studies on the enzyme inhibition mechanisms of this compound are not extensively documented, research on structurally related isoxazole derivatives provides significant insights into its potential. The isoxazole scaffold is a key pharmacophore in several drugs and is actively investigated for its ability to modulate enzyme activity. nih.gov For instance, derivatives of phenylisoxazole-carbaldehyde, which share the core isoxazole-aldehyde structure, have been synthesized and evaluated for their biological activities, including urease inhibition. researchgate.net
In a broader context, various isoxazole-containing compounds have demonstrated inhibitory effects on enzymes and signaling proteins. For example, certain N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov TNF-α is a key cytokine in inflammatory pathways, and its inhibition is a critical mechanism for many anti-inflammatory drugs. The investigation into these related compounds suggests that this compound could serve as a foundational structure for developing novel enzyme inhibitors, with its aldehyde group providing a reactive site for derivatization to enhance binding affinity and selectivity for specific enzyme targets.
Table 1: Biological Activity of Structurally Related Isoxazole Compounds
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| Phenylisoxazole Isonicotinylhydrazones | Urease | Potential for enzyme inhibition | researchgate.net |
| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | TNF-α Production | Dose-dependent inhibition | nih.gov |
Receptor Binding Studies at the Molecular Level
The isoxazole moiety is a critical component in ligands designed to interact with various biological receptors. Studies on isoxazole-based bivalent ligands have demonstrated their potential as potent and selective modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. nih.gov These studies employ molecular docking and dynamics simulations to understand the binding at a molecular level. For example, research has shown how a bis(isoxazole) ligand fits into the binding site of the GluA2 AMPA receptor, detailing the specific amino acid residues involved in the interaction. nih.gov
These findings highlight a promising avenue for this compound. Its rigid, planar benzisoxazole structure combined with the reactive aldehyde handle makes it an excellent candidate for the synthesis of novel ligands. The aldehyde can be readily converted into various functional groups to systematically probe receptor binding pockets. Molecular modeling studies could be employed to predict the binding modes of its derivatives to specific receptors, guiding the design of compounds with enhanced affinity and selectivity. The principles demonstrated with AMPA receptor modulators can be extended to other receptor systems, positioning this compound as a valuable building block in drug discovery and chemical biology. nih.gov
Catalysis and Ligand Design in Coordination Chemistry
Metal Complex Formation and Investigation of Coordination Modes
The aldehyde functionality of this compound is a key feature for its application in coordination chemistry. It can readily undergo condensation reactions with primary amines to form Schiff bases, which are highly versatile and widely studied ligands. jocpr.comnih.gov The resulting imine (>C=N-) group, in conjunction with the nitrogen atom of the isoxazole ring, can act as a chelating agent to bind with various metal ions.
Research on Schiff bases derived from related amino-isoxazoles has shown the formation of stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). jocpr.comresearchgate.net In these complexes, the isoxazole-Schiff base ligand typically acts as a bidentate ligand, coordinating to the metal center through the isoxazole nitrogen and the imine nitrogen. jocpr.com If the amine precursor contains another donor atom, such as a hydroxyl group from salicylaldehyde, the resulting Schiff base can act as a tridentate ligand. researchgate.net The coordination geometry of the resulting metal complexes can vary, including square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry of the ligand. researchgate.netbiointerfaceresearch.com These complexes are often characterized by techniques such as IR, UV-Vis, and ESR spectroscopy to elucidate their coordination modes and electronic structures. researchgate.net
Table 2: Metal Complex Formation with Related Isoxazole-Schiff Base Ligands
| Isoxazole Precursor | Amine Component | Metal Ions | Resulting Ligand Type | Reference |
|---|---|---|---|---|
| 3-amino-5-methyl isoxazole | Substituted Salicylaldehydes | Cu(II), Ni(II), Co(II), Zn(II), VO(IV) | Bidentate or Tridentate Schiff Base | jocpr.com |
| N-(5-methylisoxazol-3-yl) benzenesulfonamide | Furan-containing aldehyde | Lanthanides (La, Sm, Eu), Zn | Bidentate Schiff Base | nih.gov |
Potential as an Organocatalyst or Component in Catalytic Systems
While there is no direct evidence of this compound functioning as an organocatalyst itself, its structural features are relevant to the field. Organocatalysis often involves molecules that can activate substrates through the formation of transient intermediates, such as iminium or enamine ions. The aldehyde group of the target compound could potentially participate in such catalytic cycles.
More commonly, aldehydes and other carbonyl compounds are used as substrates in organocatalyzed reactions for the synthesis of complex heterocyclic structures, including other isoxazole derivatives. researchgate.netmdpi.com For example, multicomponent reactions catalyzed by simple organic molecules like DABCO (1,4-diazabicyclo[2.2.2]octane) or even biocatalysts like lipase (B570770) are used to synthesize isoxazol-5(4H)-ones from various aldehydes, β-ketoesters, and hydroxylamine. researchgate.net In this context, this compound would serve as a valuable and functionalized aldehyde substrate, leading to products with the intact benzisoxazole moiety.
Furthermore, its potential lies in being a component within a larger catalytic system. By converting the aldehyde to a Schiff base, it can be incorporated into a ligand framework for a metal-based catalyst. The electronic properties of the 5-methylbenzisoxazole group could then be used to tune the reactivity and selectivity of the metallic catalytic center.
Future Research Directions and Outlook for 5 Methylbenzo C Isoxazole 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future synthetic research will likely prioritize the development of more efficient and environmentally benign methods for the preparation of 5-Methylbenzo[c]isoxazole-3-carbaldehyde and its derivatives. Current synthetic strategies for related isoxazole (B147169) compounds often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The principles of green chemistry are expected to guide future synthetic innovations in this area. niscpr.res.innih.govrsc.org
Key areas of focus will include:
Multicomponent Reactions (MCRs): The application of MCRs, which allow for the construction of complex molecules in a single step from three or more starting materials, presents a promising avenue for streamlining the synthesis of the benzo[c]isoxazole scaffold. mdpi.com The development of a novel MCR for this compound could significantly improve synthetic efficiency.
Catalysis: The exploration of novel catalysts, including organocatalysts, nanocatalysts, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. mdpi.com For instance, the use of agro-waste-based catalysts has shown promise in the synthesis of related isoxazole derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com The development of a continuous flow process for the synthesis of this compound could be a significant step towards its large-scale production.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Design of novel MCRs for the benzo[c]isoxazole scaffold |
| Advanced Catalysis | Milder reaction conditions, higher yields, improved selectivity | Exploration of organo-, nano-, and biocatalysts |
| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous flow protocols |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is largely dictated by the interplay between the benzo[c]isoxazole ring system and the carbaldehyde group. While the individual reactivities of these functionalities are known, their combined influence within the same molecule could lead to novel and unexpected chemical transformations.
Future research in this area could explore:
Photochemical Reactions: The investigation of photocycloaddition reactions, similar to those studied for other isoxazoles, could unveil new pathways for the construction of complex polycyclic systems. beilstein-journals.org The interaction of the benzo[c]isoxazole core with electronically excited aldehydes could lead to the formation of unique oxetane (B1205548) adducts.
Direct Functionalization: The development of methods for the direct C-H functionalization of the benzo[c]isoxazole ring would provide a powerful tool for the synthesis of novel derivatives. nih.gov This would allow for the late-stage modification of the core structure, facilitating the rapid generation of compound libraries for screening purposes.
Tandem Reactions: The strategic design of tandem reactions that sequentially engage both the carbaldehyde and the isoxazole ring could lead to the efficient synthesis of complex heterocyclic frameworks.
Advanced Computational Modeling for Precise Property Prediction and Design Principles
Computational chemistry is expected to play an increasingly important role in guiding the future exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. researchgate.net
Future computational studies could focus on:
Predicting Reactivity: Computational modeling can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states of potential reactions, thereby guiding synthetic efforts.
Designing Novel Derivatives: By calculating key molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, computational methods can aid in the rational design of new derivatives with tailored electronic and optical properties. researchgate.net
Understanding Spectroscopic Data: Computational modeling can be used to simulate and interpret experimental spectroscopic data, such as NMR and IR spectra, leading to a more detailed understanding of the molecular structure and bonding.
Rational Design and Synthesis of Advanced Functional Materials Utilizing the Benzo[c]isoxazole-carbaldehyde Scaffold
The unique electronic properties of the benzo[c]isoxazole ring system, coupled with the synthetic versatility of the carbaldehyde group, make this compound a promising building block for the development of novel functional materials.
Future research in this area could involve:
Organic Electronics: The design and synthesis of novel organic semiconductors and light-emitting materials based on the benzo[c]isoxazole scaffold. The ability to tune the electronic properties of the molecule through chemical modification could lead to materials with optimized performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Sensors: The development of chemosensors based on the specific interactions of the benzo[c]isoxazole-carbaldehyde scaffold with target analytes. The carbaldehyde group can be readily modified to introduce specific recognition motifs, while changes in the photophysical properties of the benzo[c]isoxazole core upon binding could provide a detectable signal.
Nonlinear Optical Materials: The exploration of the nonlinear optical properties of derivatives of this compound for applications in areas such as optical data storage and telecommunications.
Integration into Complex Supramolecular Architectures and Self-Assembled Systems
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in modern materials science and nanotechnology. The functional groups present in this compound provide opportunities for its integration into such complex systems.
Future research directions in this area include:
Crystal Engineering: The systematic study of the solid-state packing of this compound and its derivatives to understand and control the formation of specific crystal structures with desired properties.
Liquid Crystals: The design of liquid crystalline materials based on the benzo[c]isoxazole scaffold. The rigid, anisotropic shape of the molecule could favor the formation of liquid crystalline phases.
Self-Assembled Monolayers: The formation of self-assembled monolayers on various surfaces, which could be used to modify the surface properties for applications in areas such as electronics and biocompatible coatings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methylbenzo[c]isoxazole-3-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclization of substituted benzaldehyde precursors with hydroxylamine derivatives under acidic or basic conditions. For example, isoxazole ring formation via condensation of β-keto aldehydes with hydroxylamine hydrochloride has been reported for analogous compounds. Reaction optimization may include adjusting temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is critical to track intermediate formation .
- Data Consideration : Yield improvements (e.g., from 50% to 75%) can be achieved by controlled addition of dehydrating agents like POCl₃ or H₂SO₄.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/isoxazole ring signals.
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N stretch of isoxazole).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the key safety precautions for handling this compound in the laboratory?
- Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental release .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to identify electrophilic sites (e.g., aldehyde carbon).
- Fukui Indices : Calculate nucleophilic attack susceptibility. For example, the aldehyde group’s high electrophilicity makes it reactive toward Grignard reagents or hydride donors.
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC.
- Mechanistic Insight : Acidic conditions may hydrolyze the isoxazole ring, while alkaline conditions could oxidize the aldehyde.
Q. How can this compound be functionalized for applications in targeted drug delivery systems?
- Synthetic Routes :
- Aldehyde Derivatization : Condense with amine-bearing linkers (e.g., PEG-amines) to form Schiff bases, followed by reductive amination for stability.
- Click Chemistry : Introduce azide groups via aldehyde-amine conjugation, enabling Cu-catalyzed cycloaddition with drug moieties.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
